N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide
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Overview
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular properties , suggesting that this compound might also target Mycobacterium tuberculosis.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects against mycobacterium tuberculosis .
Biochemical Pathways
It’s plausible that this compound might interfere with the metabolic pathways of mycobacterium tuberculosis, given the antitubercular properties of similar compounds .
Pharmacokinetics
It’s worth noting that similar compounds have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the efficacy of similar compounds against mycobacterium tuberculosis can vary depending on the strain, which might be attributed to differences in gene expression .
Biochemical Analysis
Biochemical Properties
For instance, a related compound, 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been shown to interact with the Calcium/calmodulin-dependent protein kinase type II subunit gamma .
Molecular Mechanism
The molecular mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide is not yet fully understood. Related compounds have been found to interact with certain biomolecules. For example, 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to interact with the Calcium/calmodulin-dependent protein kinase type II subunit gamma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the tert-butyl group and the ethoxybenzamide moiety. Common reagents used in these reactions include tert-butylamine, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents, such as:
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
- N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide
Uniqueness
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and ethoxybenzamide moieties contribute to its stability and potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-5-26-14-9-7-6-8-12(14)16(24)21-22-11-19-15-13(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULUIARRFNZXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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